Fmoc-3-fluoro-D-homophenylalanine

Description

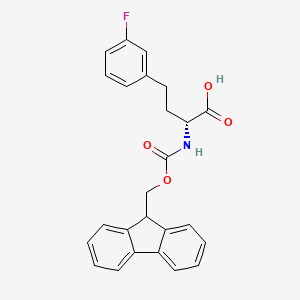

Fmoc-3-fluoro-D-homophenylalanine (CAS: 1260594-42-0) is a fluorinated, Fmoc-protected non-natural amino acid derivative. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a fluorine atom at the meta (3rd) position of the phenyl ring (Figure 1). The D-configuration and homophenylalanine backbone (β-homo extension) distinguish it from canonical phenylalanine derivatives. This compound is widely used in peptide synthesis, drug discovery, and biomaterial engineering due to its enhanced metabolic stability and tunable hydrophobicity .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLBDGLIEZPUPZ-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=CC=C4)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-fluoro-D-homophenylalanine typically involves the following steps:

Fmoc Protection: The amino group of 3-fluoro-D-homophenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Peptide Bond Formation: The Fmoc-protected amino group participates in peptide bond formation during solid-phase peptide synthesis.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc protecting group.

Coupling Reagents: DIC and HOBt are frequently used for coupling reactions.

Major Products:

Scientific Research Applications

Chemistry:

Peptide Synthesis: Fmoc-3-fluoro-D-homophenylalanine is used in the synthesis of peptides and peptidomimetics for research and therapeutic purposes.

Biology:

Protein Engineering: It is employed in the design of proteins with enhanced stability and functionality.

Medicine:

Drug Development: The compound is explored for its potential in developing novel pharmaceuticals with improved pharmacokinetic properties.

Industry:

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Fmoc-3-fluoro-D-homophenylalanine involves its incorporation into peptides and proteins, where it can influence the structural and functional properties of the resulting molecules. The fluorine atom can enhance the stability and bioavailability of peptides by altering their hydrophobicity and resistance to enzymatic degradation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers: 3-Fluoro vs. 4-Fluoro Derivatives

- Fmoc-4-fluoro-D-β-homophenylalanine (CAS: 331763-78-1): The fluorine atom is para (4th) to the aliphatic chain. This positional difference alters electronic properties and steric interactions.

- Fmoc-3-fluoro-D-homophenylalanine : The meta-fluorine induces moderate electron withdrawal, balancing hydrophobicity and polarity. Studies on enzyme encapsulation in hydrogels suggest that meta-substituted fluorophenylalanine derivatives improve enzyme retention (e.g., 85.2% lactase activity retention in Fmoc-Y/明胶 hydrogels) compared to para-substituted analogs .

Table 1: Comparison of Fluorinated Homophenylalanine Derivatives

*Molecular weights calculated based on formula C₂₅H₂₁FNO₄.

Halogen-Substituted Analogs: Fluoro vs. Chloro vs. Trifluoromethyl

- Fmoc-3-chloro-DL-phenylalanine (CAS: MFCD00672548): Chlorine’s larger atomic radius increases steric hindrance and polarizability. This enhances hydrophobic interactions but may reduce solubility in aqueous systems compared to fluoro analogs .

- Fmoc-D-Phe(3-CF₃)-OH (CAS: 205526-28-9): The trifluoromethyl group is highly electron-withdrawing and lipophilic. This derivative is used in peptide inhibitors of protein-protein interactions due to its strong hydrophobic and electrostatic effects .

- This compound : Offers intermediate hydrophobicity, making it suitable for balancing peptide stability and bioavailability.

Stereochemical Variants: D vs. L Enantiomers

Substituent Effects on Physicochemical Properties

- Electron-withdrawing groups (e.g., -F, -CF₃) : Increase acidity of the α-carboxylic acid (pKa ~2.5–3.0), facilitating deprotection under mild acidic conditions .

- Hydrophobicity : Trifluoromethyl > Chloro > Fluoro > Methoxy. This hierarchy influences self-assembly in hydrogels; for example, Fmoc-D-Phe(4-CF₃)-OH forms denser networks than fluoro analogs .

Biological Activity

Fmoc-3-fluoro-D-homophenylalanine (Fmoc-3-F-D-HomPhe) is a fluorinated derivative of homophenylalanine, which is an important building block in peptide synthesis. This compound is notable for its potential biological activities, particularly in the context of antimicrobial properties and its role as a substrate in enzymatic reactions. The introduction of fluorine into the structure enhances its reactivity and specificity, making it a valuable tool in biochemical research and therapeutic applications.

Chemical Structure and Properties

The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group for the amino functionality, allowing for selective reactions during peptide synthesis. The presence of the fluorine atom at the 3-position of the phenyl ring can influence the compound's physical and chemical properties, such as solubility, stability, and interaction with biological macromolecules.

Antimicrobial Properties

Research has indicated that amino acid derivatives, including fluorinated compounds like Fmoc-3-F-D-HomPhe, exhibit varying degrees of antimicrobial activity. A study on related compounds showed that certain fluorinated dipeptides demonstrated significant inhibitory effects against Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Enzymatic Interactions

Fluorinated amino acids have been shown to alter enzyme-substrate interactions. For instance, studies on fluorinated derivatives of amino acids revealed that they could serve as mechanism-based inhibitors in enzymatic pathways. This suggests that Fmoc-3-F-D-HomPhe may influence the activity of specific enzymes, potentially leading to altered metabolic pathways or therapeutic effects .

Case Studies and Research Findings

- Fluorinated Peptides in Antimicrobial Research :

- Enzyme Inhibition Studies :

- Research on 3-fluorovinylglycine derivatives demonstrated their capacity as selective inhibitors for specific enzymes involved in amino acid metabolism. The incorporation of Fmoc-3-F-D-HomPhe into peptide sequences could potentially mimic these interactions, providing insights into enzyme mechanisms and substrate specificity .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.